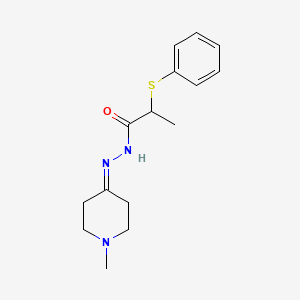![molecular formula C20H23FN2O B5055494 N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2012 and has gained popularity in the research community due to its potent agonistic activity towards cannabinoid receptors.
作用機序
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide binds to the CB1 and CB2 receptors in a manner similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This results in the activation of G protein-coupled receptors, leading to the inhibition of adenylyl cyclase and modulation of intracellular calcium levels. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective properties. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide is its high affinity for the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. Its synthetic nature also allows for precise control over its chemical properties, making it easier to study than natural cannabinoids. However, one of the limitations of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide is its potential for abuse, which has led to its classification as a controlled substance in several countries.
将来の方向性
There are several future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide. One area of interest is its potential as a therapeutic agent for various medical conditions, including pain, inflammation, and neurodegenerative diseases. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties and fewer side effects. Additionally, more studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide and its potential for abuse.
Conclusion
In conclusion, N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonistic activity towards cannabinoid receptors. It has been extensively studied in vitro and in vivo to investigate its pharmacological properties and has shown promise as a valuable tool for studying the endocannabinoid system. Further research is needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
合成法
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then reacted with 2-fluorobenzyl chloride to form the final compound, N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide. The purity of the final product can be improved by recrystallization or chromatography.
科学的研究の応用
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide has been extensively studied in vitro and in vivo to investigate its pharmacological properties. It has been shown to bind selectively to the CB1 and CB2 receptors with high affinity, leading to the activation of downstream signaling pathways. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-15-7-2-4-10-18(15)20(24)22-17-9-6-12-23(14-17)13-16-8-3-5-11-19(16)21/h2-5,7-8,10-11,17H,6,9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDMFVFFKHEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)


![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)
![ethyl 2-[(4-methoxy-3-nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5055433.png)
![2-(2-furoylamino)-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055436.png)

![diethyl {[allyl(2-fluorobenzoyl)amino]methyl}phosphonate](/img/structure/B5055443.png)
![2,4-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B5055446.png)
![3-(4-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5055462.png)
![6-methyl-N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055468.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5055475.png)
